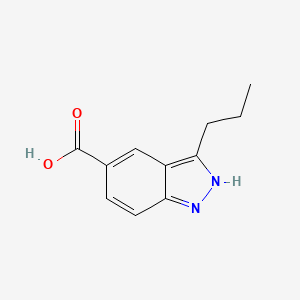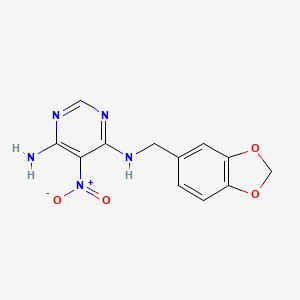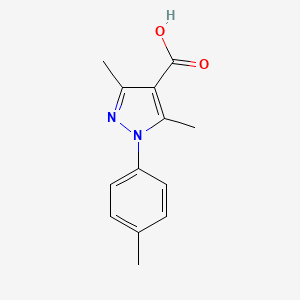
1H-Indazole-5-carboxylic acid, 3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-5-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of 1H-Indazole-5-carboxylic acid and similar compounds has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 1H-Indazole-5-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc2[nH]ncc2c1 . This indicates the presence of a carboxylic acid group attached to an indazole ring . Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
1H-Indazole-5-carboxylic acid is a powder with a melting point of 318-322 °C . It has an assay of 97% .Applications De Recherche Scientifique
- 1H-Indazole-5-carboxylic acid, 3-propyl- exhibits potential as an antihypertensive agent. Researchers have explored its effects on blood pressure regulation, and it may contribute to managing hypertension .
- Studies have investigated the anticancer activity of this compound. It shows promise in inhibiting cell growth, particularly against colon and melanoma cell lines .
- The indazole scaffold has anti-inflammatory properties. Researchers have explored the potential of 1H-Indazole-5-carboxylic acid, 3-propyl- as an anti-inflammatory agent, which could be valuable in treating inflammatory conditions .
- The indazole motif has been investigated as a selective inhibitor of PI3Kδ. This enzyme plays a crucial role in cellular signaling pathways and is implicated in respiratory diseases1H-Indazole-5-carboxylic acid, 3-propyl- may serve as a lead compound for drug development in this area .
- Beyond medicinal applications, 1H-Indazole-5-carboxylic acid, 3-propyl- finds use in synthesizing copper (II) coordination porous polymers. These materials have potential for carbon dioxide capture and storage .
Antihypertensive Agents
Anticancer Properties
Anti-inflammatory Activity
Selective Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ)
Coordination Polymers and Carbon Dioxide Uptake
Mécanisme D'action
Target of Action
The primary target of 1H-Indazole-5-carboxylic acid, 3-propyl- is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, the S1P1 receptor, through a process of activation and desensitization . Activation of the S1P1 receptor helps maintain the integrity of the endothelial barrier, which is essential for vascular health and function . On the other hand, desensitization of the S1P1 receptor leads to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of 1H-Indazole-5-carboxylic acid, 3-propyl- with the S1P1 receptor affects the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a key role in regulating endothelial barrier integrity and lymphocyte trafficking .
Result of Action
The activation and desensitization of the S1P1 receptor by 1H-Indazole-5-carboxylic acid, 3-propyl- result in the maintenance of endothelial barrier integrity and the induction of peripheral blood lymphopenia, respectively . These effects could have potential therapeutic implications in conditions such as multiple sclerosis .
Safety and Hazards
Orientations Futures
Given the wide range of medicinal applications of indazole-containing heterocyclic compounds, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that future research may continue to explore new synthesis methods and potential applications of these compounds .
Propriétés
IUPAC Name |
3-propyl-2H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYATZKHOQZWOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)

![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)

![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)


![(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2392188.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)